molecular formula C15H18N2O2 B4905104 N'-(phenylcarbonyl)bicyclo[2.2.1]heptane-2-carbohydrazide

N'-(phenylcarbonyl)bicyclo[2.2.1]heptane-2-carbohydrazide

Cat. No.: B4905104
M. Wt: 258.32 g/mol
InChI Key: HMQMKEJKFYVJIV-UHFFFAOYSA-N
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Description

N’-(phenylcarbonyl)bicyclo[2.2.1]heptane-2-carbohydrazide is a compound that features a bicyclo[2.2.1]heptane core structure, which is a common motif in organic chemistry due to its rigidity and unique three-dimensional shape. This compound is of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(phenylcarbonyl)bicyclo[2.2.1]heptane-2-carbohydrazide typically involves the reaction of bicyclo[2.2.1]heptane-2-carboxylic acid with phenyl isocyanate in the presence of a suitable base. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The reaction can be summarized as follows:

    Starting Materials: Bicyclo[2.2.1]heptane-2-carboxylic acid and phenyl isocyanate.

    Reaction Conditions: The reaction is typically carried out in an inert solvent such as dichloromethane, at a temperature range of 0-25°C.

    Catalysts and Reagents: A base such as triethylamine is used to facilitate the reaction.

Industrial Production Methods

Industrial production of N’-(phenylcarbonyl)bicyclo[2.2.1]heptane-2-carbohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N’-(phenylcarbonyl)bicyclo[2.2.1]heptane-2-carbohydrazide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted hydrazides or other derivatives.

Scientific Research Applications

N’-(phenylcarbonyl)bicyclo[2.2.1]heptane-2-carbohydrazide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.

    Materials Science: The compound’s rigid structure makes it useful in the design of novel materials with specific mechanical properties.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its unique structural features.

    Industrial Applications: The compound is used in the synthesis of polymers and other materials with specialized functions.

Mechanism of Action

The mechanism of action of N’-(phenylcarbonyl)bicyclo[2.2.1]heptane-2-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to inhibition or activation of the target’s function. The pathways involved include signal transduction pathways and metabolic pathways, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]heptane-2-carboxylic acid: A precursor in the synthesis of N’-(phenylcarbonyl)bicyclo[2.2.1]heptane-2-carbohydrazide.

    Phenyl isocyanate: Another precursor used in the synthesis.

    N,N’-diarylsquaramide: A compound with a similar bicyclo[2.2.1]heptane core structure used in medicinal chemistry.

Uniqueness

N’-(phenylcarbonyl)bicyclo[2.2.1]heptane-2-carbohydrazide is unique due to its combination of a rigid bicyclo[2.2.1]heptane core and a hydrazide functional group, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound in various fields of research and industrial applications.

Properties

IUPAC Name

N'-benzoylbicyclo[2.2.1]heptane-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c18-14(11-4-2-1-3-5-11)16-17-15(19)13-9-10-6-7-12(13)8-10/h1-5,10,12-13H,6-9H2,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMQMKEJKFYVJIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2C(=O)NNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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